molecular formula C21H21N3O6S B4535818 [4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 4-nitrobenzoate

[4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 4-nitrobenzoate

Cat. No.: B4535818
M. Wt: 443.5 g/mol
InChI Key: QHDLSKULUKSCQV-UHFFFAOYSA-N
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Description

[4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 4-nitrobenzoate is a complex organic compound that features a pyrazole ring substituted with benzenesulfonyl, tert-butyl, and methyl groups, and esterified with 4-nitrobenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 4-nitrobenzoate typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of Substituents: The tert-butyl and methyl groups are introduced via alkylation reactions. The benzenesulfonyl group is typically introduced through sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the pyrazole derivative with 4-nitrobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, forming corresponding ketones or carboxylic acids.

    Reduction: The nitro group on the benzoate moiety can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The benzenesulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine

    Drug Development: The compound’s structural features make it a candidate for developing new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

    Biological Probes: It can be used as a probe to study biological pathways involving sulfonyl and nitro groups.

Industry

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its aromatic structure and functional groups.

    Agriculture: It may be used in the development of agrochemicals, such as herbicides or fungicides.

Mechanism of Action

The mechanism by which [4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 4-nitrobenzoate exerts its effects depends on its application:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    [4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] benzoate: Similar structure but lacks the nitro group, affecting its reactivity and applications.

    [4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 4-aminobenzoate: Contains an amino group instead of a nitro group, leading to different chemical properties and biological activities.

Uniqueness

    Functional Groups:

    Versatility: The compound’s ability to undergo various chemical reactions makes it versatile for different scientific and industrial applications.

Properties

IUPAC Name

[4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S/c1-14-18(31(28,29)17-8-6-5-7-9-17)19(23(22-14)21(2,3)4)30-20(25)15-10-12-16(13-11-15)24(26)27/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDLSKULUKSCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 4-nitrobenzoate
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[4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 4-nitrobenzoate
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[4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 4-nitrobenzoate

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